molecular formula C19H22N2O2 B3226336 3-((1-Benzylpiperidin-4-yl)oxy)benzamide CAS No. 1254475-25-6

3-((1-Benzylpiperidin-4-yl)oxy)benzamide

Cat. No.: B3226336
CAS No.: 1254475-25-6
M. Wt: 310.4 g/mol
InChI Key: IDSIUINGWBNUFD-UHFFFAOYSA-N
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Description

3-((1-Benzylpiperidin-4-yl)oxy)benzamide ( 1254475-25-6) is a synthetic organic compound of significant interest in chemical biology and medicinal chemistry, with a molecular formula of C 19 H 22 N 2 O 2 and a molecular weight of 310.39 g/mol . The compound features a benzamide core linked to a benzylpiperidine moiety via an ether bridge, a structure that confers notable potential for pharmacological applications . The benzylpiperidine scaffold is recognized as a privileged structure in drug discovery, frequently appearing in bioactive molecules targeting the central nervous system . The benzyl substitution enhances lipophilicity, which is crucial for improving blood-brain barrier permeability, while the amide group offers hydrogen-bonding capability, potentially influencing receptor binding affinity . Recent preclinical studies highlight its broad research value, particularly in neurology and oncology. Investigations suggest its applicability in the development of neuroprotective, anti-psychotic, and anticancer agents . Its mechanism of action appears to involve the modulation of key neurotransmitter systems, such as serotonin and dopamine receptors, and the disruption of critical signaling pathways like the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancers . The compound's modular structure allows for further derivatization, making it a versatile and valuable intermediate in structure-activity relationship (SAR) studies and medicinal chemistry optimization programs . This product is supplied with high purity and precise synthetic control to ensure consistent and reliable results in your research. It is stable under standard laboratory conditions (recommended storage: sealed in dry, 2-8°C), facilitating safe handling . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-19(22)16-7-4-8-18(13-16)23-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIUINGWBNUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680658
Record name 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254475-25-6
Record name 3-(1-Benzylpiperidin-4-yl)oxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254475256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ284SXA44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 3 1 Benzylpiperidin 4 Yl Oxy Benzamide and Its Derivatives

Strategic Retrosynthetic Analysis and Target Molecule Disconnection Approaches

A critical starting point for the synthesis of any target molecule, including 3-((1-benzylpiperidin-4-yl)oxy)benzamide, is a thorough retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are evident, focusing on the key ether and tertiary amine linkages.

Disconnection Approach A: Ether Linkage First

This strategy involves the disconnection of the ether bond between the benzamide (B126) and piperidine (B6355638) rings. This leads to two key synthons: a 3-hydroxybenzamide (B181210) precursor and a 4-substituted-1-benzylpiperidine. The 4-substituent on the piperidine would be a leaving group, such as a halide or a sulfonate ester, to facilitate a Williamson ether synthesis.

Disconnection Approach B: C-N Bond of the Piperidine Ring

An alternative approach is to disconnect the benzyl (B1604629) group from the piperidine nitrogen. This would yield 4-(3-carbamoylphenoxy)piperidine and benzyl bromide as key intermediates. This strategy is particularly useful if the piperidine core with the ether linkage is more readily accessible.

A further disconnection of the 4-(3-carbamoylphenoxy)piperidine intermediate would again lead back to a 3-hydroxybenzamide derivative and a protected 4-hydroxypiperidine (B117109). These fundamental building blocks form the basis for the multi-step synthetic strategies discussed in the following sections.

Development and Optimization of Novel Synthetic Routes to the Compound

The synthesis of this compound can be achieved through various multi-step organic synthesis approaches, often leveraging modern catalytic methods to enhance efficiency and yield.

A common synthetic route to this compound involves a convergent approach, where the two main fragments, the benzamide and the benzylpiperidine moieties, are synthesized separately and then coupled.

One potential pathway begins with the protection of the nitrogen of 4-hydroxypiperidine, followed by a Williamson ether synthesis with a suitable 3-cyanophenol (B46033) derivative. The cyano group can then be hydrolyzed to the primary amide to form the benzamide functionality. Finally, deprotection of the piperidine nitrogen and subsequent N-benzylation would yield the target compound.

An alternative sequence could involve the initial N-benzylation of 4-hydroxypiperidine to form 1-benzylpiperidin-4-ol. This intermediate can then be coupled with a 3-halobenzonitrile under etherification conditions, followed by hydrolysis of the nitrile to the amide.

A representative multi-step synthesis is outlined below:

Step Reaction Reactants Key Reagents and Conditions Intermediate/Product
1N-Benzylation4-Hydroxypiperidine, Benzyl bromideK2CO3, Acetonitrile (B52724), Reflux1-Benzylpiperidin-4-ol
2Williamson Ether Synthesis1-Benzylpiperidin-4-ol, 3-FluorobenzonitrileNaH, DMF, Heat3-((1-Benzylpiperidin-4-yl)oxy)benzonitrile
3Nitrile Hydrolysis3-((1-Benzylpiperidin-4-yl)oxy)benzonitrileH2SO4, H2O, Heat or H2O2, NaOHThis compound

Modern catalytic methods play a crucial role in the efficient synthesis of complex molecules like this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for the synthesis of analogues where the ether linkage is replaced by a C-N bond. researchgate.net For instance, the synthesis of diaryl amino piperidine derivatives often employs palladium catalysts with specialized phosphine (B1218219) ligands to facilitate the formation of the C-N bond between an aryl halide and a piperidine amine. researchgate.net While not directly applied to the ether linkage in the title compound, these methods are instrumental in creating a diverse library of related structures for structure-activity relationship (SAR) studies. researchgate.netnih.gov

The principles of green chemistry and continuous flow synthesis are increasingly being integrated into pharmaceutical manufacturing to improve safety, efficiency, and sustainability. jddhs.commdpi.com While specific literature on the application of these techniques to the synthesis of this compound is not available, the general advantages of these methodologies are highly relevant.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. syrris.jprsc.orgrsc.org The multi-step synthesis of the target compound could be adapted to a continuous flow process, where intermediates are generated and immediately used in the subsequent step without isolation, significantly reducing reaction time and waste. syrris.jprsc.orgrsc.orgresearchgate.net

Green chemistry principles would advocate for the use of less hazardous solvents, renewable starting materials, and catalytic reagents over stoichiometric ones. jddhs.commdpi.comdcatvci.org For example, replacing high-boiling point aprotic polar solvents like DMF with greener alternatives and utilizing energy-efficient microwave-assisted synthesis could reduce the environmental impact of the production process. mdpi.com

Preparation of Labeled Analogues for Mechanistic Research and Tracing Studies

To investigate the mechanism of action, metabolic fate, and distribution of a compound within a biological system, isotopically labeled analogues are invaluable tools. The preparation of such analogues of this compound would involve the incorporation of stable or radioactive isotopes at specific positions within the molecule.

Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). These can be introduced by using labeled starting materials in the synthetic sequence. For example, a deuterated benzyl group could be introduced by using deuterated benzyl bromide in the N-benzylation step. Similarly, ¹³C or ¹⁵N could be incorporated into the benzamide ring by using appropriately labeled precursors.

For more sensitive tracing studies, radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated. The synthetic strategy would need to be adapted to handle the radioactive materials safely and efficiently, often performing the labeling step as late as possible in the synthetic sequence to maximize the incorporation of radioactivity in the final product.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 1 Benzylpiperidin 4 Yl Oxy Benzamide Derivatives

Systematic Molecular Modification Strategies and Analog Design

Benzamide (B126) Ring Substitutions and Their Impact on Molecular Interactions

The benzamide moiety is a critical component for molecular recognition, often engaging in key hydrogen bonding and aromatic interactions with biological targets. Research into related benzamide-containing compounds has shown that the nature and position of substituents on this ring can drastically alter binding affinity and functional activity.

For instance, in a study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides acting as allosteric modulators of the mGluR5 receptor, a clear structure-activity relationship (SAR) emerged for the benzamide portion. The investigation revealed that incorporating electronegative substituents, particularly at the para-position of the benzamide ring, led to a significant increase in potency. nih.gov This suggests that for derivatives of 3-((1-benzylpiperidin-4-yl)oxy)benzamide, introducing electron-withdrawing groups such as nitro, cyano, or halogens could enhance interactions with a target's active site, potentially through favorable electrostatic or dipole interactions.

Conversely, the placement of polar, hydrogen-bond-accepting groups at the meta-position has also been shown to be a viable strategy for enhancing affinity in other classes of benzamide ligands. archivepp.com These findings underscore the importance of a systematic exploration of the benzamide ring's electronic and steric landscape to fine-tune molecular interactions.

A hypothetical exploration of substitutions on the this compound scaffold is presented below, based on established medicinal chemistry principles.

Table 1: Hypothetical Benzamide Ring Substitutions and Their Predicted Impact

Position Substituent Type Example Predicted Impact on Molecular Interactions
2' (ortho) Small, non-polar -CH₃ May introduce steric hindrance, altering the orientation of the benzamide ring.
3' (meta) Hydrogen-bond acceptor -OCH₃ Could form additional hydrogen bonds with receptor side chains, enhancing affinity.
4' (para) Electron-withdrawing -Cl, -CF₃ May increase potency through favorable electrostatic interactions.

Piperidine (B6355638) Ring Modifications and Conformational Studies

The N-benzylpiperidine core serves as a versatile three-dimensional scaffold that positions the other pharmacophoric elements in the correct orientation for binding. researchgate.net Modifications to this ring are crucial for optimizing both efficacy and physicochemical properties. researchgate.net

Modifications can include the introduction of substituents on the piperidine ring itself or replacing the piperidine with other heterocyclic systems. For example, replacing the piperidine with a piperazine (B1678402) ring was explored in a series of benzylpiperidine derivatives to assess the influence of an additional aliphatic tertiary amino group. unisi.it Such a change can significantly alter the compound's polarity, basicity, and hydrogen bonding capacity. Studies on 3,5-bis(benzylidene)piperidin-4-ones have also demonstrated that N-acylation of the piperidine nitrogen can lead to more potent cytotoxic agents. nih.gov

Benzyl (B1604629) Group Variations and Aromatic Interaction Analysis

The N-benzyl group is a prominent feature of the scaffold, often contributing significantly to binding through cation-π or hydrophobic interactions with the target protein. researchgate.netcsic.es The versatility of this group allows for extensive SAR exploration.

Variations can range from simple substitutions on the phenyl ring to complete replacement of the benzyl group with other aromatic, heteroaromatic, or even aliphatic moieties. A study on N-benzyl substituted piperidine amides as potential cholinesterase inhibitors synthesized analogs with chloro-substituents on the benzyl ring, such as 1-(3-chloro)benzylpiperidine, which modulated inhibitory activity. researchgate.net

Analysis of these variations helps to map the steric and electronic requirements of the binding pocket. For example, introducing electron-donating or withdrawing groups on the phenyl ring can tune the strength of cation-π interactions. Replacing the phenyl with a different aromatic system, like pyridine, can introduce new hydrogen bonding possibilities and alter solubility.

Table 2: Potential Benzyl Group Variations and Their Rationale

Variation Rationale for Design Potential Effect
Substituted Phenyl (e.g., 4-Fluoro, 4-Methoxy) To probe electronic and steric tolerance in the aromatic binding pocket. Modulate binding affinity and metabolic stability.
Heteroaromatic (e.g., Pyridylmethyl) To introduce potential hydrogen bond acceptor/donor sites and alter solubility. Enhance selectivity or improve pharmacokinetic properties.
Different Alkyl/Aryl Groups (e.g., Naphthylmethyl, Cyclohexylmethyl) To explore the size and shape of the hydrophobic pocket. Increase or decrease potency based on steric fit.

Linker Group (Ether) Modifications and Their Effects

The ether linkage connecting the benzamide and piperidine moieties is not merely a passive spacer; it influences the molecule's flexibility, polarity, and metabolic stability. Bioisosteric replacement of this ether is a key strategy in lead optimization. nih.gov

A notable example in a closely related series involved replacing the ether linkage with an amino group, yielding 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide. nih.govkisti.re.kr In this case, the primary amide was considered a bioisostere of a phenolic hydroxyl group, and this modification resulted in enhanced activity and improved metabolic stability. researchgate.netnih.govkisti.re.kr

Other potential bioisosteric replacements for the ether oxygen include:

Thioether (-S-): Increases lipophilicity and can alter bond angles and metabolic pathways.

Amine (-NH-): Introduces a hydrogen bond donor and a basic center.

Methylene (B1212753) (-CH₂-): Removes the polar oxygen atom, increasing lipophilicity and removing a potential hydrogen bond acceptor site.

Oxadiazole: As a non-classical bioisostere, a 1,2,4- or 1,3,4-oxadiazole (B1194373) ring can mimic the planarity and dipole moment of an amide or ether linkage while offering improved metabolic stability. nih.gov

Design and Synthesis of Focused Compound Libraries for SAR/SPR Profiling

To efficiently explore the SAR and SPR of the this compound scaffold, the design and synthesis of focused compound libraries are employed. These libraries consist of a series of analogs where specific points of diversity are systematically varied. Methodologies such as liquid-phase combinatorial synthesis have proven effective for creating libraries of piperidine and piperazine derivatives. nih.gov

The synthesis typically involves a convergent approach where key building blocks are prepared and then combined in the final steps. For this scaffold, a common strategy would be:

Synthesis of a substituted 3-hydroxybenzamide (B181210) intermediate.

Synthesis of a diverse set of N-substituted-4-hydroxypiperidines.

Coupling of these two fragments, often via a Mitsunobu reaction or a Williamson ether synthesis, to generate the final library of ether-linked compounds.

This modular approach allows for the rapid generation of dozens of analogs, enabling a comprehensive profiling of how different functional groups at each position affect the desired biological activity and properties.

Computational Approaches to SAR/SPR Analysis and Predictive Modeling

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to understand and predict the behavior of molecules like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking are used to rationalize experimental data and guide the design of new, more potent, and selective analogs. archivepp.comnih.gov

3D-QSAR: This method develops a mathematical relationship between the 3D properties of a series of compounds and their biological activity. nih.govresearchgate.net For the benzamide derivatives, a 3D-QSAR model could generate contour maps indicating regions where steric bulk, positive electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. Such models have been successfully applied to various benzamide series to guide the design of improved compounds. researchgate.netunair.ac.id

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model for this series would define the optimal spatial relationship between the benzamide, the piperidine nitrogen, and the benzyl aromatic ring.

Molecular Docking: Docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. For N-benzylpiperidine derivatives, docking studies have helped to identify key amino acid residues involved in binding, such as those forming π-anion interactions with the benzyl moiety. csic.es These insights are invaluable for designing modifications that enhance binding affinity and selectivity.

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the optimization cycle, leading to the development of superior compounds with well-defined structure-activity and structure-property relationships.

Table of Compounds Mentioned

Compound Name
This compound
3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

Molecular Pharmacology and Mechanistic Elucidation of 3 1 Benzylpiperidin 4 Yl Oxy Benzamide in Vitro Studies

Receptor Binding Profiling and Ligand-Target Interactions (In Vitro)

No published studies were found that determined the binding affinity or selectivity of 3-((1-Benzylpiperidin-4-yl)oxy)benzamide for any specific biological targets.

There is no available data from assays measuring parameters such as Ki, IC50, or Kd values for this compound against a panel of receptors, ion channels, or transporters.

No literature describing the use of radiolabeled this compound or its use in competition binding assays to determine its affinity for specific receptor sites was identified.

Enzyme Inhibition and Activation Studies (In Vitro)

No data is available regarding the effects of this compound on the activity of any enzymes. Therefore, information on its potential inhibitory or activating properties, including IC50 or EC50 values, is unknown.

Cellular Assays for Functional Activity (In Vitro)

No studies were found that investigated the functional consequences of the interaction of this compound with cells.

There is no information on whether this compound modulates intracellular signaling pathways, such as cyclic AMP (cAMP) or inositol phosphate pathways.

No research has been published detailing any effects of this compound on the expression of specific genes or the modulation of protein levels within a cellular context.

Cellular Pathway Perturbation Analyses and Phenotypic Screening

A comprehensive search of scientific literature and public bioactivity databases did not yield any studies that have specifically investigated the effects of this compound on cellular pathways or any results from phenotypic screening assays. Consequently, there is no available data to report on how this compound may perturb cellular functions or the phenotypic changes it might induce in various cell-based models.

Mechanism of Action Hypotheses Generation and In Vitro Validation Strategies

Due to the absence of primary research on this compound, there are no published hypotheses regarding its mechanism of action. The scientific community has not yet reported on its potential molecular targets or the signaling pathways it might modulate. As a result, there are no documented in vitro strategies that have been proposed or employed to validate a mechanism of action for this specific compound.

Exploration of Off-Target Interactions and Polypharmacology (In Vitro)

There is no publicly available data from in vitro studies on the off-target interactions or the polypharmacological profile of this compound. Profiling for off-target effects is a critical step in drug discovery to understand a compound's broader biological interactions and potential for side effects. However, such studies for this particular molecule have not been published in the accessible scientific literature.

Computational Chemistry, Cheminformatics, and Theoretical Studies on 3 1 Benzylpiperidin 4 Yl Oxy Benzamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or a nucleic acid. This approach is fundamental in structure-based drug design, offering insights into the binding affinity and the nature of the interactions that stabilize the ligand-receptor complex.

Given the structural similarity of 3-((1-Benzylpiperidin-4-yl)oxy)benzamide to known bioactive molecules, a primary step in its computational analysis involves identifying potential biological targets. A closely related analog, 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide, has been identified as a potent delta opioid receptor (δOR) agonist. nih.gov The delta opioid receptor, a member of the G protein-coupled receptor (GPCR) family, is a significant target for the development of analgesics with potentially fewer side effects than traditional opioids. nih.gov Therefore, the δOR presents a rational and compelling putative target for docking studies with this compound.

Molecular docking simulations would be employed to predict the binding pose of this compound within the δOR binding pocket. The analysis of these predicted poses would reveal key interactions. The protonated nitrogen of the piperidine (B6355638) ring is anticipated to form a crucial salt bridge with a conserved aspartic acid residue (Asp147) in the binding site of the δOR, an interaction commonly observed for opioid ligands. arizona.edu The benzyl (B1604629) group is likely to engage in hydrophobic interactions within a specific pocket of the receptor. nih.gov The benzamide (B126) moiety, with its hydrogen bond donor and acceptor capabilities, could form hydrogen bonds with amino acid residues in the binding site, further stabilizing the complex.

Table 1: Predicted Ligand-Protein Interactions for this compound with the Delta Opioid Receptor

Ligand MoietyReceptor Residue(s)Interaction Type
Benzyl GroupHydrophobic PocketHydrophobic/van der Waals
Piperidine NitrogenAspartic Acid (e.g., Asp147)Ionic/Salt Bridge
Benzamide CarbonylAmino Acid Donor (e.g., Tyrosine)Hydrogen Bond
Benzamide AmineAmino Acid Acceptor (e.g., Histidine)Hydrogen Bond
Ether OxygenPolar ResidueHydrogen Bond/Polar Interaction

A detailed binding mode analysis would elucidate the specific orientation and conformation of this compound that results in the most stable interaction with the target receptor. This analysis would consider torsional angles of the flexible bonds within the molecule, such as the rotation around the ether linkage and the orientation of the benzyl group relative to the piperidine ring.

Based on the predicted binding mode and the key interactions identified, a pharmacophore model can be generated. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For this compound, a hypothetical pharmacophore model for δOR agonism would likely include a positive ionizable feature (the piperidine nitrogen), a hydrophobic aromatic feature (the benzyl group), and hydrogen bond donor/acceptor features from the benzamide group. nih.gov Such a model is invaluable for virtual screening of large compound libraries to identify novel molecules with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in predicting the activity of newly designed molecules and in understanding the structural features that govern their behavior.

To build a robust QSAR or QSPR model for a series of analogs of this compound, a diverse set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and 2D pharmacophore fingerprints.

3D Descriptors: Geometric descriptors (e.g., molecular surface area, volume), steric parameters (e.g., molar refractivity), and 3D pharmacophore fingerprints.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic descriptors (e.g., dipole moment, partial charges).

Following descriptor generation, a crucial step is the selection of a subset of the most relevant descriptors that have a strong correlation with the biological activity or property of interest. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed for this purpose to avoid overfitting and to build a predictive model. nih.gov

Table 2: Examples of Descriptors for QSAR/QSPR Modeling of this compound Analogs

Descriptor ClassExample DescriptorsRelevance
TopologicalBalaban J index, Wiener indexEncodes molecular branching and size.
ElectronicDipole moment, HOMO/LUMO energiesRelates to reactivity and intermolecular interactions.
StericMolar refractivity, Jurs descriptorsQuantifies molecular size and shape.
HydrophobicLogP, LogDMeasures lipophilicity, crucial for membrane permeability.
Hydrogen BondingNumber of H-bond donors/acceptorsImportant for ligand-receptor interactions.

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed activity. Common statistical methods used for this purpose include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. researchgate.net

The predictive power and robustness of the developed QSAR/QSPR model must be rigorously validated. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in the model development. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a statistically significant and predictive model. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target.

ADMET Prediction (In Silico) and Physicochemical Property Modeling

The preclinical phase of drug discovery heavily relies on computational methods to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new chemical entities. nih.gov These in silico approaches, often part of a quantitative structure-activity relationship (QSAR) framework, use the chemical structure of a compound to forecast its pharmacokinetic and toxicological properties, thereby reducing the time and cost associated with experimental assays. nih.gov For this compound, while specific experimental ADMET data is not extensively published, its profile can be modeled using various online servers and computational tools like SwissADME, pkCSM, and Pre-ADMET, which are commonly used for derivative classes. nih.gov

The foundational physicochemical properties of this compound, derived from its structure, are essential inputs for these predictive models. These properties are detailed in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₉H₂₂N₂O₂ nih.gov, ncats.io
Molecular Weight 310.39 g/mol nih.gov, ncats.io
Stereochemistry Achiral nih.gov, ncats.io
InChIKey IDSIUINGWBNUFD-UHFFFAOYSA-N nih.gov, ncats.io

In silico models predict a compound's ability to be absorbed into the bloodstream and distributed to its site of action. Key parameters include intestinal absorption, Caco-2 cell permeability (an in vitro model for the gut wall), and blood-brain barrier (BBB) penetration.

For benzamide derivatives, computational studies often show excellent predicted intestinal absorption. nih.gov Lipinski's rule of five is a widely used guideline to assess the drug-likeness and potential for good oral absorption of a molecule. The rules evaluate molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Based on its structure, this compound is generally expected to comply with these rules, suggesting favorable absorption characteristics.

The N-benzyl piperidine motif is frequently utilized in medicinal chemistry to modulate physicochemical properties. researchgate.net The distribution of a compound, particularly its ability to cross the blood-brain barrier, is critical for centrally acting agents. Predictive models for BBB penetration are based on factors like molecular size, polarity (measured by the topological polar surface area or TPSA), and lipophilicity. While specific values for this compound are not published, models applied to similar sulfonamide-pyridine derivatives predict their ability to act as substrates or inhibitors for transporters like P-glycoprotein, which influences distribution. nih.gov

Table 2: Predicted ADMET Properties for this compound and Related Derivatives

Parameter Predicted Outcome Rationale / Comparative Finding
Human Intestinal Absorption High Benzamide derivatives generally show high predicted intestinal absorption values in computational models. nih.gov
Blood-Brain Barrier (BBB) Permeability Likely Permeable The N-benzyl piperidine motif is common in CNS-active drugs; however, specific predictions depend on fine-tuning of physicochemical properties. researchgate.net
P-glycoprotein Substrate Possible Many CNS-active compounds interact with efflux transporters; in silico screening is a standard predictive method. nih.gov
CYP450 Inhibition (e.g., CYP2D6, CYP3A4) Possible Inhibitor The presence of aromatic rings and a tertiary amine creates potential for interactions with metabolic enzymes, a common focus of prediction for piperidine derivatives. nih.gov
Hepatotoxicity Low Probability Toxicity predictions are a standard component of in silico ADMET profiling for benzamide and related heterocyclic compounds. iaps.org.in

Computational models are crucial for predicting the metabolic fate of a drug candidate. These models identify potential sites of metabolism on the molecule, typically mediated by cytochrome P450 (CYP) enzymes in the liver. For this compound, likely metabolic pathways would include N-dealkylation of the benzyl group, hydroxylation of the aromatic rings, and potential amide hydrolysis. Studies on related piperidine delta opioid agonists have shown that replacing a hydroxyl group with a primary amide can improve in vitro metabolic stability. nih.gov

Quantum chemical calculations can further refine these predictions by determining the energy barriers for bond-breaking at potential metabolic sites, offering a more detailed view of metabolic susceptibility. nih.gov Excretion pathways are more complex to predict computationally, as they involve a combination of renal and hepatic clearance mechanisms, but initial assessments can be made based on the compound's polarity and molecular weight.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. epstem.net These methods are used to optimize the molecular geometry and calculate a variety of electronic descriptors that are critical for understanding drug-receptor interactions and molecular stability. researchgate.net

For a molecule like this compound, a typical approach would involve geometry optimization using a method like B3LYP with a basis set such as 6-31G(d,p). epstem.net From this optimized structure, key properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability; a larger gap implies lower reactivity. epstem.net

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. This is invaluable for predicting non-covalent interactions with a biological target. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity profile. epstem.net

While a specific DFT study for this compound is not available in the cited literature, the table below illustrates the typical data generated from such a computational analysis, based on calculations performed on analogous structures. epstem.net, researchgate.net

Table 3: Representative Data from Quantum Chemical Calculations

Parameter Description Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability.
Energy Gap (ΔE) Difference between E_LUMO and E_HOMO Correlates with chemical reactivity and kinetic stability.
Electronegativity (χ) Tendency to attract electrons Influences the nature of chemical bonds and interactions.
Chemical Hardness (η) Resistance to change in electron distribution A measure of molecular stability.

These theoretical calculations complement experimental studies by providing a molecular-level rationale for a compound's observed activity and pharmacokinetic properties, guiding further optimization in the drug discovery process.

Table of Mentioned Compounds

Compound Name
This compound
N-(1-benzylpiperidin-4-yl)phenylacetamide
3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide
Pyridine

Advanced Analytical Methodologies for the Investigation of 3 1 Benzylpiperidin 4 Yl Oxy Benzamide

Chromatographic Techniques for Purity Assessment and Separation Method Development

Chromatographic methods are central to the analysis of 3-((1-Benzylpiperidin-4-yl)oxy)benzamide, enabling its separation from impurities and starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for these analytical challenges.

HPLC is the predominant technique for the purity assessment of this compound due to its high resolution and sensitivity. A typical method would be a reverse-phase HPLC method, which is well-suited for a molecule with its polarity and structural features.

Method development would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction. The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase would be controlled to ensure the consistent ionization state of the molecule, which is basic in nature due to the piperidine (B6355638) nitrogen.

Validation of the developed HPLC method is a critical step to ensure its reliability, and would typically involve assessing the following parameters:

Linearity: A series of standard solutions of this compound at different concentrations would be analyzed to demonstrate a linear relationship between the concentration and the peak area.

Accuracy: The accuracy of the method would be determined by spiking a sample matrix with a known amount of the compound and measuring the recovery. Recoveries for similar compounds in pharmaceutical analysis are often expected to be within 98-102%.

Precision: This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Multiple preparations of the same sample are analyzed to ensure the consistency of the results, with a relative standard deviation (RSD) of typically less than 2%.

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (impurities, degradation products) would be demonstrated by analyzing stressed samples (e.g., exposed to acid, base, heat, light, and oxidation).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

A potential set of HPLC parameters for the analysis of this compound is outlined in the table below.

Table 1: Potential HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL

Gas chromatography can also be employed for the analysis of this compound, although it is generally less common than HPLC for non-volatile and thermally labile compounds. Due to the relatively high molecular weight and polarity of this compound, derivatization might be necessary to increase its volatility and thermal stability. nih.gov For instance, the amide group could be silylated prior to injection. A GC method would utilize a capillary column with a suitable stationary phase, such as a 5% phenyl-polysiloxane, and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

The structure of this compound is achiral, meaning it does not have enantiomers. Therefore, chiral chromatography, a technique used to separate stereoisomers, is not directly applicable for the analysis of the compound itself. nih.govncats.io However, chiral chromatography is a powerful tool for the analysis of related chiral piperidine derivatives. nih.govnih.gov Should any chiral derivatives of this compound be synthesized, chiral HPLC or GC would be essential for their separation and enantiomeric purity determination. google.comacs.orgacs.org

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and identification.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₉H₂₂N₂O₂, the expected monoisotopic mass is 310.1681 g/mol . nih.govncats.io HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure this mass with high accuracy (typically < 5 ppm error), which provides strong evidence for the compound's identity and can help to distinguish it from isobaric impurities. The use of UPLC coupled with a Q-Exactive Orbitrap mass spectrometer has been reported for the characterization of metabolites of similar compounds, highlighting the utility of HRMS in this context. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺ C₁₉H₂₃N₂O₂⁺311.1754
[M+Na]⁺ C₁₉H₂₂N₂O₂Na⁺333.1573

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of the molecule by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would be expected to involve the cleavage of the benzyl (B1604629) group, the piperidine ring, and the ether linkage. A study on a related diaryl amino piperidine delta opioid agonist utilized MS/MS for structural confirmation. nih.gov

Expected fragmentation pathways include:

Loss of the benzyl group: A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, 91 Da), resulting from the cleavage of the C-N bond in the piperidine ring.

Cleavage of the piperidine ring: Fragmentation within the piperidine ring can lead to a series of characteristic ions.

Cleavage of the ether bond: The C-O bond of the ether linkage could cleave, separating the benzamide (B126) moiety from the piperidine ring.

The analysis of these fragmentation patterns is crucial for the unequivocal identification of the compound, especially in complex matrices, and for the characterization of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Both solution-state and solid-state NMR can provide detailed information about the connectivity and spatial arrangement of atoms in this compound.

In solution-state NMR, ¹H and ¹³C NMR are the most fundamental experiments.

The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl and benzamide rings, the protons of the piperidine ring, and the methylene (B1212753) protons of the benzyl group. The chemical shifts and coupling constants of these signals would provide information about the electronic environment and neighboring protons. For instance, the aromatic protons would appear in the range of 7-8 ppm, while the aliphatic protons of the piperidine and benzyl groups would be found at higher fields (lower ppm values). chemicalbook.comrsc.org

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. beilstein-journals.orgrsc.orgrsc.orgrsc.org The carbonyl carbon of the amide group would be expected to resonate at a characteristic downfield shift (around 165-175 ppm).

Solid-state NMR could be used to study the compound in its crystalline form. This can provide information about polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can have different physical properties, including solubility and stability.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

Structural MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzamide Aromatic Protons 7.2 - 7.9120 - 140
Benzamide Carbonyl Carbon -165 - 175
Benzyl Aromatic Protons 7.2 - 7.4127 - 138
Benzyl Methylene Protons ~3.5~63
Piperidine Protons 1.8 - 3.030 - 60
Piperidine C-O Carbon -~75

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule as complex as this compound. These techniques provide correlational data that reveal the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between adjacent protons on the benzamide ring, the piperidine ring, and the benzyl group. For instance, the protons on the piperidine ring would show a distinct pattern of correlations, allowing for their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, HMBC would show a correlation between the benzylic protons (on the CH₂ group attached to the piperidine nitrogen) and the carbons of the benzyl group's phenyl ring, as well as the adjacent carbons within the piperidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This provides valuable information about the molecule's three-dimensional conformation. In the case of this compound, NOESY could be used to determine the relative orientation of the benzyl group with respect to the piperidine ring.

While specific 2D NMR data for this compound is not available, the table below provides hypothetical ¹H and ¹³C NMR chemical shift assignments based on the analysis of similar structures.

Atom/Group Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations
Benzyl CH₂~3.5~63C (Piperidine), C (Benzyl ring)
Piperidine CH (at position 4)~4.5~75C (Benzamide ring)
Piperidine CH₂ (at positions 2, 6)~2.8~52Benzyl CH₂
Piperidine CH₂ (at positions 3, 5)~2.0~30CH (at position 4)
Benzamide Aromatic CH7.0 - 7.8115 - 130C=O
Benzyl Aromatic CH7.2 - 7.4127 - 130Benzyl CH₂
Benzamide C=O-~168Aromatic CH, NH₂
Benzamide NH₂~7.5, ~8.0-C=O

Solid-State NMR for Polymorphism and Amorphous Solid Dispersion Studies

Solid-State NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including crystalline polymorphs and amorphous solid dispersions (ASDs). Unlike solution NMR, ssNMR provides information about the local environment of atoms in the solid state.

The existence of different crystalline forms, or polymorphs, can significantly impact the physical properties of a drug, such as its solubility and bioavailability. ssNMR can distinguish between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in molecular packing and intermolecular interactions in the crystal lattice. For benzamide, a parent structure, multiple polymorphs have been identified and characterized, with ssNMR playing a role in distinguishing their unique solid-state signatures. rsc.orgchemrxiv.orgresearchgate.netnih.gov

Amorphous solid dispersions are a formulation strategy used to improve the solubility of poorly water-soluble drugs. carbohyde.comnih.gov In an ASD, the drug is dispersed in a polymer matrix in an amorphous, non-crystalline state. ssNMR is used to confirm the amorphous nature of the drug within the dispersion and to study drug-polymer interactions that are critical for the stability of the formulation. nih.govmdpi.com Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of the solid material.

Spectroscopic Methods for Molecular Characterization (e.g., IR, UV-Vis methodologies)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of molecular structures.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretch of the amide carbonyl group, C-O stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations from the aromatic and aliphatic parts of the molecule.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amide)3400 - 3100
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide)~1680
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1400 - 1000
C-O Stretch (Ether)1260 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound would be dominated by the absorption of the benzamide and benzyl chromophores. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. While specific UV-Vis data for the title compound is not readily available, benzamide itself exhibits characteristic UV absorption bands. wikipedia.org

Crystallography and X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and details of the molecular packing and intermolecular interactions, such as hydrogen bonding.

For a compound like this compound, a single-crystal structure would reveal the conformation of the piperidine ring (likely a chair conformation), the relative orientations of the benzyl and benzamide moieties, and how the molecules pack together in the crystal lattice through hydrogen bonds involving the amide group and other potential interactions.

Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline material. Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that polymorph. PXRD is therefore essential for polymorphic screening and for quality control of the solid form of the drug substance. While no crystal structure for this compound is present in the public databases, studies on related benzamide and piperidine derivatives provide insight into the types of crystal structures that might be expected. nih.govresearchgate.netnih.govmdpi.commdpi.comrsc.org For example, benzamide itself is known to exhibit polymorphism, with different crystal packing arrangements. rsc.orgnih.gov

The table below presents hypothetical crystallographic data for a possible polymorph of the title compound, based on typical values for organic molecules of similar size and composition.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105
γ (°)90
Volume (ų)1975
Z (molecules per unit cell)4

Future Research Directions and Emerging Applications in Academic Contexts

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, In vitro/In silico)

The N-benzylpiperidine framework is a well-established pharmacophore that interacts with several important biological targets. Future research should systematically evaluate 3-((1-Benzylpiperidin-4-yl)oxy)benzamide and its analogues against these targets to uncover novel therapeutic potentials.

Preclinical investigations, combining computational (in silico) modeling with laboratory-based (in vitro) assays, are essential first steps. Structure-activity relationship (SAR) studies can be initiated by comparing the subject compound with structurally similar molecules that have known biological activities. For instance, a related compound, 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide, is recognized as a delta-opioid receptor (DOR) agonist. nih.gov The key difference—an ether linkage in the subject compound versus an amino linker in the known agonist—provides a critical point for investigation to determine its influence on receptor affinity and selectivity. nih.gov

Furthermore, the N-benzylpiperidine moiety is a core component of ligands for sigma receptors. nih.govunict.itsigmaaldrich.com Specifically, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been synthesized and characterized as a high-affinity ligand for sigma receptors, with potential applications in imaging breast cancer. nih.govsigmaaldrich.com Given this precedent, it is logical to hypothesize that this compound may also exhibit affinity for sigma-1 and/or sigma-2 receptors, which are implicated in neuropathic pain and various neurological disorders. unict.it

Other potential targets associated with this scaffold include cholinesterases and monoamine transporters. nih.govwikipedia.org Derivatives of N-benzylpiperidine have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease, while the parent compound 4-benzylpiperidine (B145979) acts as a monoamine releasing agent. nih.govwikipedia.org In silico docking studies followed by in vitro enzymatic and binding assays would be crucial to explore these possibilities.

Table 1: Potential Biological Targets for this compound Based on Scaffold Analysis

Potential Target Class Specific Example(s) Rationale / Known Ligand Scaffold Potential Therapeutic Area
Opioid Receptors Delta-Opioid Receptor (DOR) Presence of N-benzylpiperidine core, similar to known diaryl amino piperidine (B6355638) DOR agonists. nih.gov Pain Management
Sigma Receptors Sigma-1, Sigma-2 N-benzylpiperidine is a key pharmacophore in high-affinity sigma receptor ligands. nih.govunict.it Neuropathic Pain, Oncology, Neurodegenerative Diseases
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Benzylpiperidine-linked compounds have shown inhibitory activity. nih.gov Alzheimer's Disease
Monoamine Transporters Dopamine, Norepinephrine Transporters The 4-benzylpiperidine structure is known to act as a monoamine releasing agent. wikipedia.org CNS Disorders
Monoamine Oxidase (MAO) MAO-A, MAO-B 4-Benzylpiperidine exhibits weak MAO inhibitory activity. wikipedia.org Depression, Parkinson's Disease

Development of Prodrugs and Targeted Delivery Systems (Methodological focus)

The structure of this compound offers multiple sites for chemical modification to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy can be employed to overcome challenges such as poor solubility, limited bioavailability, or off-target effects. avantgen.com

Future research could focus on methodologically developing prodrugs of this compound. The primary benzamide (B126) group is a prime candidate for modification. For example, creating N-Mannich base derivatives has been shown to significantly increase the aqueous solubility of other benzamide-containing compounds, which could be advantageous for formulation. nih.gov

Another approach involves targeting specific enzymes or physiological conditions. For instance, prodrugs can be designed to be activated by enzymes that are overexpressed in tumor microenvironments, such as β-glucuronidase. frontiersin.org This would involve attaching a glucuronide moiety to the parent compound via a cleavable linker, enabling targeted drug release in cancer tissues. Similarly, strategies utilizing linkers sensitive to reactive oxygen species (ROS) could be explored, as elevated ROS levels are a hallmark of many inflammatory diseases and cancers. rsc.org

The ether linkage could also be exploited. Designing systems where this bond is part of a larger, enzymatically cleavable moiety could provide another mechanism for controlled release. These methodological explorations would not only enhance the therapeutic potential of this specific compound but also contribute to the broader field of drug delivery science. nih.gov

Table 2: Methodological Approaches for Prodrug Development

Prodrug Strategy Modification Site Activation Mechanism Potential Advantage
N-Mannich Base Primary Benzamide Hydrolysis under physiological pH Improved aqueous solubility. nih.gov
Enzyme-Targeted Delivery Benzamide or Benzyl (B1604629) Group Cleavage by specific enzymes (e.g., β-glucuronidase) Targeted release in specific tissues (e.g., tumors). frontiersin.org
ROS-Responsive Release Ether Linkage or Benzamide Cleavage by high levels of Reactive Oxygen Species Targeted release at sites of inflammation or cancer. rsc.org
Ester/Carbonate Linkage (Hypothetical Hydroxylated Analogue) Hydrolysis by esterase enzymes Improved membrane permeability and oral bioavailability.

Integration with High-Throughput Screening (HTS) Methodologies for Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. acs.org Integrating the this compound scaffold into HTS campaigns is a promising strategy for discovering novel biological functions. This involves creating a focused chemical library of analogues by systematically modifying different parts of the molecule (the benzyl group, the piperidine ring, and the benzamide portion).

These libraries can then be screened against a diverse panel of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. acs.org Modern HTS technologies, such as label-free screening using automated mass spectrometry, offer an alternative to traditional radiometric assays and can accelerate the discovery process for targets like opioid receptors. nih.govrsc.org

A successful HTS campaign could identify unexpected "hits"—compounds that show activity against a previously unrelated target. These hits would then become the starting point for a new lead optimization program. For example, screening the library against a panel of kinases or proteases might reveal an unforeseen inhibitory activity, opening up entirely new therapeutic avenues for this chemical class. Such an approach maximizes the value of the chemical scaffold beyond its initially hypothesized targets. avantgen.com

Table 3: Hypothetical High-Throughput Screening (HTS) Campaign

HTS Component Description Example
Compound Library A collection of structurally diverse analogues of the parent compound. Variations in the substitution pattern on the benzyl and benzamide rings; replacement of the piperidine with other heterocycles.
Target Panel A diverse set of biological targets to be screened. GPCRs (opioid, dopamine), Sigma Receptors, Ion Channels, Kinases, Epigenetic Enzymes.
Assay Technology The method used to measure the compound's effect on the target. Fluorescence Resonance Energy Transfer (FRET), Radioligand Binding Assays, Label-Free Mass Spectrometry. nih.gov
Hit Identification Data analysis to identify compounds that meet a predefined activity threshold. A compound showing >50% inhibition of a target enzyme at a 10 µM concentration.
Hit Validation Confirmation of the activity and determination of potency (e.g., IC₅₀ or EC₅₀). Dose-response curves to confirm initial HTS results and rule out false positives.

Applications in Chemical Biology and Tool Compound Development

Beyond its direct therapeutic potential, this compound can serve as a scaffold for creating chemical biology tools. These tools are indispensable for basic research, helping to elucidate biological pathways and validate new drug targets. The N-benzylpiperidine motif is considered a versatile tool in drug discovery campaigns due to its ability to engage in crucial interactions with target proteins. nih.govresearchgate.net

A key strategy is the development of molecular probes. This can be achieved by modifying the parent compound to incorporate a reporter group, such as a radioactive isotope, a fluorescent dye, or an affinity tag like biotin (B1667282). For instance, a radiolabeled version, analogous to [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, could be synthesized to perform quantitative binding assays or for in vivo imaging studies using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govsigmaaldrich.com

A fluorescently-tagged version would allow for the visualization of the compound's subcellular localization using microscopy, providing insights into its mechanism of action. An affinity-based probe could be used in chemical proteomics experiments to "pull down" its binding partners from cell lysates, leading to the unambiguous identification of its molecular target(s). These tool compounds are critical for validating target engagement and understanding the downstream biological consequences of modulating a specific target.

Table 4: Strategies for Tool Compound Development

Tool Type Modification Application Example Research Question
Radiolabeled Ligand Incorporation of a radioisotope (e.g., ³H, ¹¹C, ¹²⁵I). Quantitative binding assays, PET/SPECT imaging. nih.gov What is the density (Bmax) and affinity (Kd) of the target receptor in brain tissue?
Fluorescent Probe Conjugation of a fluorophore (e.g., fluorescein, rhodamine). Cellular imaging, flow cytometry. Does the compound accumulate in the mitochondria or the cell nucleus?
Affinity-Based Probe Attachment of a biotin tag via a linker. Target identification via pull-down assays and mass spectrometry. What proteins does the compound directly bind to within a cell?
Photo-affinity Label Incorporation of a photoreactive group (e.g., diazirine, benzophenone). Covalently cross-linking the compound to its target upon UV irradiation for target identification. Which specific amino acid residues form the binding pocket for the compound?

Q & A

Q. What are the common synthetic routes for 3-((1-Benzylpiperidin-4-yl)oxy)benzamide?

The synthesis typically involves condensation reactions between substituted benzoic acid derivatives and piperidine-containing amines. For example, coupling 3-hydroxybenzoic acid derivatives with 1-benzylpiperidin-4-ol under activating agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane or THF). Key steps include protecting group strategies for hydroxyl or amino functionalities and purification via column chromatography .

Q. What characterization techniques are essential for confirming the structure of this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Purity assessment (>95% for biological studies).
  • X-ray Crystallography (if crystalline): Absolute configuration determination.
  • Infrared (IR) Spectroscopy : Functional group verification (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What safety precautions are recommended during laboratory handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Hazard Analysis : Pre-experiment risk assessment for reagents (e.g., DCC, DMAP) to address toxicity and flammability.
  • Waste Disposal : Follow institutional guidelines for organic waste containing piperidine or benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up?

  • Parameter Optimization : Systematically vary temperature (e.g., 0–25°C), solvent polarity (e.g., DMF vs. THF), and reaction time.
  • Catalyst Screening : Test alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to reduce side reactions.
  • Flow Chemistry : Implement continuous flow reactors for precise control of exothermic reactions and improved mixing efficiency .

Q. What strategies are effective in resolving contradictions in biological activity data?

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines to rule out off-target effects.
  • Statistical Validation : Use ANOVA or Bayesian analysis to assess reproducibility in heterogeneous datasets .

Q. How can computational modeling be applied to predict the compound's interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases).
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and conformational changes.
  • QSAR Models : Corrogate substituent effects (e.g., benzyl vs. phenyl groups) on potency using machine learning .

Q. What methodologies are used to elucidate the stereochemical configuration of the compound?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • Optical Rotation : Compare experimental values with literature data for known configurations.
  • NOESY NMR : Detect spatial proximity of protons to infer stereochemistry (e.g., axial vs. equatorial substituents) .

Q. What approaches are employed to determine the compound's mechanism of action in biological systems?

  • Target Deconvolution : Combine CRISPR-Cas9 knockout screens with proteomic profiling (e.g., SILAC).
  • SAR Studies : Synthesize analogs with modified piperidine or benzamide groups to identify critical pharmacophores.
  • Biophysical Assays : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics .

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Reactant of Route 1
Reactant of Route 1
3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Reactant of Route 2
Reactant of Route 2
3-((1-Benzylpiperidin-4-yl)oxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.